
Busulfan
Overview
Description
Busulfan (1,4-butanediol dimethanesulfonate) is a bifunctional alkylating agent primarily used in myeloablative conditioning regimens prior to hematopoietic stem cell transplantation (HSCT) . Its chemical structure (C₆H₁₄O₆S₂) enables DNA alkylation, leading to DNA cross-linking, inhibition of DNA replication, and apoptosis of rapidly dividing cells, particularly hematopoietic stem cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Busulfan is synthesized by reacting 1,4-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
HOCH2CH2CH2CH2OH+2CH3SO2Cl→CH3SO2OCH2CH2CH2CH2OSO2CH3+2HCl
Industrial Production Methods: In industrial settings, this compound is often prepared by dissolving it in an organic solvent to obtain a solution with a concentration of 1-20 mg/mL. This solution is then mixed with an aqueous solution of SBE-β-cyclodextrin under nitrogen atmosphere, followed by filtration and freeze-drying .
Chemical Reactions Analysis
Types of Reactions: Busulfan undergoes several types of chemical reactions, including:
Hydrolysis: this compound hydrolyzes to release methanesulfonate groups, forming carbonium ions that further react with DNA.
Common Reagents and Conditions:
Alkylation: Typically occurs under physiological conditions within the body.
Hydrolysis: Occurs in aqueous environments, facilitated by the presence of water.
Major Products:
Alkylation: Leads to DNA cross-links and subsequent cell death.
Hydrolysis: Produces methanesulfonate ions and carbonium ions.
Scientific Research Applications
Conditioning Regimens
Busulfan has become a standard component of conditioning regimens prior to HSCT. It is often used as an alternative to total body irradiation due to its favorable safety profile and efficacy in achieving adequate myeloablation. The introduction of intravenous formulations has improved bioavailability and allowed for more precise dosing, which is critical for maximizing therapeutic effects while minimizing toxicity .
Table 1: Comparison of Conditioning Regimens Using this compound
Regimen Type | Description | Typical Dosing Schedule |
---|---|---|
Oral this compound | Traditional route with variable absorption | Multiple doses daily |
Intravenous this compound | Improved bioavailability and control | Continuous infusion or divided doses |
Efficacy and Safety
Studies indicate that this compound-based conditioning regimens are effective for various malignancies, including acute myeloid leukemia and lymphoid malignancies. A study involving pediatric patients showed that optimal this compound exposure correlates with improved event-free survival rates . Specifically, patients with targeted area under the curve (AUC) levels between 950-1,600 µM × min demonstrated significantly better outcomes compared to those with lower or higher exposure levels .
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is complex and varies significantly among patients due to factors such as age, body composition, and genetic polymorphisms affecting drug metabolism. Population pharmacokinetic models have been developed to optimize dosing strategies based on individual patient characteristics.
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Clearance (CL) | 7.71 L/h |
Volume of Distribution (V) | 42.4 L |
Target AUC Range | 55-66 mg × h/L |
These models suggest that achieving a cumulative this compound AUC of around 59.5 mg × h/L can significantly enhance overall survival rates . Moreover, variability in pharmacokinetics can lead to adverse effects; higher AUCs have been linked to increased rates of infections post-transplant .
Clinical Outcomes Associated with this compound Exposure
Research has consistently shown that this compound exposure directly influences clinical outcomes post-HSCT. A recent study highlighted that patients with cumulative exposures below the optimal threshold experienced worse overall survival rates compared to those who met or exceeded this threshold .
Case Studies:
- A cohort study involving 176 patients demonstrated a stark contrast in five-year survival rates based on this compound exposure levels: 67% for those above the optimal threshold versus 40% for those below .
- Another analysis reported significant correlations between this compound AUC and event-free survival in pediatric populations undergoing HSCT .
Mechanism of Action
Busulfan exerts its effects through alkylation of DNA. It forms carbonium ions that react with the N-7 position of guanosine, leading to DNA cross-linking. This cross-linking inhibits DNA replication and RNA transcription, ultimately causing cell death. This compound is particularly effective against myeloid cells and hematopoietic stem cells .
Comparison with Similar Compounds
Key Pharmacokinetic and Pharmacodynamic Features:
- Metabolism : Busulfan undergoes glutathione S-transferase (GST)-catalyzed conjugation with glutathione (GSH), forming a tetrahydrothiophenium ion (THT⁺). This pathway exhibits age-dependent variability, with children <4 years showing 1.5-fold higher THT⁺ formation and clearance compared to adults .
- Therapeutic Drug Monitoring (TDM): Due to its narrow therapeutic index, this compound requires TDM to optimize efficacy (target AUC: ~18,750 μg·h/L/day) and minimize toxicity (e.g., hepatic veno-occlusive disease/sinusoidal obstruction syndrome [SOS]) .
- Formulations: Intravenous formulations (e.g., Busulfex®) and generics (e.g., Bucelon®) show pharmacokinetic variability, necessitating careful clinical evaluation .
Treosulfan
Structure/Class : Alkyl sulfonate prodrug.
Mechanism : Converts to DNA-alkylating epoxides in vivo.
Efficacy :
- Non-inferior to this compound in HSCT outcomes (non-relapse mortality [NRM]: 10–12% vs. 10–14% for this compound) .
- Comparable engraftment rates and relapse prevention in pediatric nonmalignant diseases . Toxicity:
- Lower incidence of hepatic SOS (2.0% vs. 10.0% for this compound) .
- Similar rates of mucositis, fever, and vomiting .
Key Studies : - A 2024 single-center trial in adults demonstrated equivalent NRM and reduced SOS with treosulfan .
- A 2023 pediatric trial highlighted treosulfan’s safety advantage in SOS prevention .
Hepsulfam (NSC 329680)
Structure/Class : 1,7-Heptanediol disulfamate.
Mechanism : Induces DNA interstrand and DNA-protein cross-links.
Efficacy :
- 7-fold greater cytotoxicity than this compound in L1210 leukemia cells (IC₅₀: 0.85 μM vs. 6.0 μM) .
- Active against this compound-resistant in vivo models (e.g., murine L1210 leukemia) .
Toxicity : - Higher DNA interstrand cross-link formation at equimolar doses vs. This compound .
Key Studies : - Preclinical studies suggest hepsulfam’s superior antitumor activity, leading to Phase I trials .
Bupropion
Structure/Class: Aminoketone antidepressant. Mechanism: Transcriptomic similarity to this compound in PC3 prostate cancer cells (Pearson correlation: 0.85). Efficacy:
- Limitations:
- No direct evidence of anticancer efficacy in clinical settings .
Generic this compound Formulations
Examples : Busilvex®, Bucelon®, Buslera®.
Efficacy :
- Bioequivalence challenges: Generic formulations exhibit variable pharmacokinetics (e.g., clearance, AUC) compared to Busulfex® .
Clinical Impact : - Dose adjustments may be required to match reference product exposure .
Data Tables
Table 1. Comparative Efficacy and Toxicity of this compound Analogues
Table 2. Pharmacometabolomic Predictors of this compound Clearance
Research Findings and Clinical Implications
- Treosulfan offers a safer alternative to this compound in HSCT, particularly for pediatric patients .
- Hepsulfam ’s superior DNA cross-linking activity warrants further clinical investigation .
- Pharmacometabolomics enables pre-dose prediction of this compound clearance, reducing toxicity risks .
- Generic formulations require rigorous TDM to ensure therapeutic equivalence .
Biological Activity
Busulfan, a bifunctional alkylating agent, is primarily used in the treatment of various hematological malignancies and as part of conditioning regimens for hematopoietic stem cell transplantation (HSCT). Its mechanism of action involves the formation of carbonium ions that lead to DNA alkylation, causing DNA strand breaks and cross-linking, which ultimately disrupts DNA replication and transcription. This results in its cytotoxic effects, which are not limited to specific phases of the cell cycle .
This compound exerts its biological activity through:
- DNA Alkylation : It forms covalent bonds with DNA, leading to cross-linking and strand breaks.
- Cell Cycle Phase-Nonspecificity : Its effects are observed across different phases of the cell cycle, making it effective against both dividing and non-dividing cells .
Efficacy in Cancer Treatment
This compound has demonstrated significant anti-tumor activity in various studies, particularly in pediatric cancers such as neuroblastoma and medulloblastoma. In a study involving athymic mice with advanced-stage neuroblastoma xenografts, this compound showed:
- Tumor Growth Delay : A delay ranging from 12 to 34 days at a maximum tolerated dose (50 mg/kg).
- Complete and Partial Tumor Regression : Notable responses were seen in specific cases, although it was inactive against certain tumor types like peripheral primitive neuroectodermal tumors (PNET) .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for its therapeutic efficacy. Studies have shown that:
- Bioavailability : The highest bioavailability was achieved when administered in DMSO via intraperitoneal injection.
- Systemic Exposure : The plasma drug concentrations observed in therapeutic settings align closely with those achieved in animal models .
Case Study Summary
A cohort study compared long-term outcomes for patients receiving this compound-based regimens versus other conditioning therapies. Key findings included:
- Survival Rates : Patients treated with this compound demonstrated favorable long-term survival rates when combined with other agents like cyclophosphamide.
- Toxicity Profiles : Despite its efficacy, this compound is associated with significant toxicities that necessitate careful monitoring and management during treatment .
Comparative Studies on Analogues
Research comparing different this compound analogues has provided insights into their biological activities:
Compound | Efficacy | Toxicity | Notes |
---|---|---|---|
This compound | High | Moderate | Standard treatment for HSCT |
PL63 | Higher | Lower | Promising for selective targeting in BMT |
Dimethylthis compound | Moderate | High | Less effective than standard this compound |
These studies indicate that while this compound remains a cornerstone in cancer treatment, ongoing research into its analogues may yield less toxic alternatives with improved efficacy .
Q & A
Basic Research Questions
Q. What experimental protocols ensure accurate measurement of busulfan stability in preclinical studies?
- Methodology : this compound stability should be assessed under controlled storage conditions (e.g., 2–8°C, 13–15°C, room temperature) using validated analytical methods such as HPLC with derivatization (e.g., 2,3,5,6-tetrafluorothiophenol) . Physical stability (e.g., particulate matter, color changes) must be visually inspected at regular intervals, and chemical stability is defined as ≥90% retention of initial concentration . For long-term studies, plasma samples stored at −80°C retain stability for up to 2 years .
Q. How can interindividual variability in this compound pharmacokinetics (PK) be minimized during study design?
- Methodology : Use population pharmacokinetic (PopPK) modeling to account for covariates like age, weight, and genetic polymorphisms. Target a narrow therapeutic range (e.g., steady-state concentration [Css] of 800–900 ng/mL or daily AUC of 19.2–21.6 mg×h/L) . Intravenous administration is preferred over oral to reduce bioavailability variability . Validate dose adjustments using Bayesian forecasting tools and frequent therapeutic drug monitoring (TDM) .
Q. What are the best practices for handling this compound samples in multi-center trials?
- Methodology : Centrifuge blood samples within 3–6 hours of collection and store plasma at −80°C to prevent degradation. Use polypropylene (PP) or polyvinyl chloride (PVC) containers for storage, as these materials show minimal interaction with this compound . Implement standardized protocols for sample transport and anonymize data in compliance with privacy policies .
Advanced Research Questions
Q. How can transcriptomic and metabolomic data resolve contradictions in this compound’s mechanism of action?
- Methodology : Integrate multi-omics approaches, such as RNA sequencing of this compound-exposed lymphoblastoid cell lines (LCLs) and metabolomic profiling (e.g., glutathione, glycine/serine pathways) . Use differential gene expression analysis (e.g., DESeq2) to identify pathways linked to mitochondrial dysfunction and oxidative stress. Combine findings with SNP-level association studies (e.g., whole-exome sequencing) to prioritize genes influencing this compound clearance .
Q. What statistical strategies address variability in this compound exposure-outcome correlations?
- Methodology : Apply mixed-effects models to account for hierarchical data (e.g., repeated measures per patient). Define a ±10% margin for PK parameter accuracy relative to reference values . Use R or Python for bootstrapping to assess confidence intervals in small-sample studies. Sensitivity analyses should test robustness against outliers .
Q. How do genetic polymorphisms influence this compound dosing precision in pediatric vs. adult cohorts?
- Methodology : Conduct genome-wide association studies (GWAS) focusing on variants in GSTM1, GSTT1, and ABC transporters. Stratify pharmacokinetic data by age and genotype, adjusting for ontogenic changes in drug metabolism. Validate findings using in vitro liver microsomal assays or CRISPR-edited cell models .
Q. What in vitro models best replicate this compound-induced sinusoidal obstruction syndrome (SOS) for mechanistic studies?
- Methodology : Primary human hepatocyte co-cultures with endothelial cells exposed to 100 μM this compound for 24–48 hours. Measure biomarkers like hyaluronic acid and plasminogen activator inhibitor-1 (PAI-1). Validate models against clinical data using receiver operating characteristic (ROC) curves .
Q. Data Contradiction & Reproducibility
Q. How should researchers reconcile conflicting reports on this compound’s stability in different storage conditions?
- Methodology : Replicate stability tests using identical matrices (e.g., 0.9% sodium chloride) and container materials. Report deviations in temperature/humidity controls and validate assays via inter-laboratory comparisons. Discrepancies in plasma vs. whole-blood stability (≤5% variation at 4°C for 24 hours) should be clarified through kinetic studies .
Q. Why do some studies fail to correlate this compound AUC with clinical outcomes like graft-versus-host disease (GVHD)?
- Methodology : Retrospectively analyze confounding factors (e.g., concurrent medications, hepatic function). Use machine learning (e.g., random forests) to identify non-linear interactions between PK parameters and outcomes. Ensure AUC calculations align with harmonized units (mg×h/L vs. ng/mL×h) .
Q. Ethical & Reporting Standards
Q. What are the minimum reporting requirements for this compound studies to ensure reproducibility?
- Methodology : Follow CONSORT or STROBE guidelines. Disclose storage conditions, derivatization methods, and TDM protocols. In manuscripts, place detailed experimental procedures in supplementary materials, citing them in the main text . For genetic studies, provide MAF (minor allele frequency) and linkage disequilibrium metrics .
Properties
IUPAC Name |
4-methylsulfonyloxybutyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVZYZSDYWQREU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6S2 | |
Record name | MYLERAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20718 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020910 | |
Record name | Busulfan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Myleran appears as white crystals or powder. (NTP, 1992), Solid | |
Record name | MYLERAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20718 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Busulfan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015143 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Decomposes (NTP, 1992), Solubility in acetone at 25 °C: 2.4 g/100mL; in alcohol: 0.1g/100 mL. Practically insoluble in water but will dissolve slowly as hydrolysis takes place., 5.16e+00 g/L | |
Record name | MYLERAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20718 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Busulfan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01008 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BUSULFAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7605 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Busulfan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015143 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White needles, Crystals | |
CAS No. |
55-98-1 | |
Record name | MYLERAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20718 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Busulfan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Busulfan [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Busulfan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01008 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | busulfan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | busulfan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Busulfan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Busulfan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUSULFAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1LN9045DK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BUSULFAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7605 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Busulfan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015143 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
237 to 244 °F (NTP, 1992), 106-107, 114-118 °C, 287 °C | |
Record name | MYLERAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20718 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Busulfan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01008 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BUSULFAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7605 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Busulfan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015143 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.